(4S)-4-amino-1-methyl-L-proline

Descripción general

Descripción

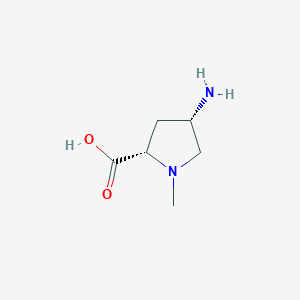

(4S)-4-amino-1-methyl-L-proline is a chiral amino acid derivative with a unique structure that includes an amino group, a methyl group, and a proline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-amino-1-methyl-L-proline typically involves the use of

Actividad Biológica

(4S)-4-amino-1-methyl-L-proline, a chiral amino acid derivative, has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C₆H₁₂N₂O₂, it is characterized by an amino group at the fourth carbon and a methyl group at the first carbon of the proline structure. This compound serves as a significant building block in peptide synthesis and exhibits various biological properties that make it valuable in pharmaceutical and biochemical research.

The biological activity of this compound can be attributed to its interactions with specific molecular targets. The amino group facilitates hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, influencing cellular processes such as enzyme activity and protein interactions .

1. Antimicrobial Properties

Research indicates that proline derivatives, including this compound, exhibit antimicrobial activity. This property positions them as potential candidates for developing new antimicrobial agents .

2. Protein Engineering

Incorporation of this compound into recombinant proteins has been explored to modify their biophysical properties. For instance, studies have shown that replacing proline residues with this analog in insulin can alter its aggregation behavior and enhance its therapeutic efficacy .

3. Enzyme Interaction

The compound's structural similarity to natural amino acids allows it to act as an inhibitor for enzymes that utilize proline as a substrate. This characteristic is crucial for understanding enzyme function and developing new inhibitors for therapeutic applications .

Case Study 1: Recombinant Insulin Modification

A study demonstrated the incorporation of this compound into insulin at position B28, resulting in modified biophysical properties. The introduction of this analog led to increased dissociation rates from hexameric forms, potentially improving the onset of action in vivo .

Case Study 2: Antimicrobial Screening

In a screening campaign involving several proline derivatives, this compound was tested for its antimicrobial efficacy against various pathogens. Results indicated that this compound exhibited significant activity against certain bacterial strains, suggesting its potential use in developing new antibiotics .

Comparative Analysis of Proline Derivatives

The following table summarizes key characteristics of various proline derivatives, including this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Proline | Standard proline structure without substitutions | Commonly used; lacks methyl group at C1 |

| 4-Methylproline | Methyl group at C4 instead of C1 | Changes conformational dynamics compared to L-proline |

| This compound | Methyl group at C1 and amino group at C4 | Exhibits antimicrobial properties; useful in protein engineering |

| 3-Aminopropanoic acid | Linear structure with amino group | Different backbone; less conformational flexibility |

Research Findings

Recent studies have highlighted the significance of this compound in various biochemical contexts:

- Biophysical Modifications : The incorporation of this compound into proteins can significantly alter their stability and interaction profiles, leading to enhanced therapeutic properties .

- Antimicrobial Activity : Its efficacy against pathogens underscores its potential role in drug development aimed at combating antibiotic resistance .

- Enzyme Inhibition : As a competitive inhibitor for certain enzymes, it provides insights into enzyme mechanisms and potential therapeutic targets .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Peptide Synthesis

- (4S)-4-amino-1-methyl-L-proline serves as a versatile building block for the synthesis of peptides. Its incorporation into peptide sequences can modify the peptide's properties, enhancing therapeutic efficacy or altering biological activity.

Catalyst in Organic Reactions

- The compound acts as a catalyst in various organic reactions due to its ability to participate in stereoselective transformations. Its unique structure allows it to facilitate reactions that require specific spatial configurations of reactants.

Synthesis of Novel Compounds

- Researchers utilize this compound to synthesize novel compounds, including quaternary proline analogs, which have applications in drug development and materials science .

Biological Applications

Enzyme Interaction Studies

- The structural similarity of this compound to natural amino acids makes it a candidate for studying enzyme interactions. It can inhibit enzymes that utilize similar substrates, providing insights into enzyme mechanisms and potential therapeutic targets.

Protein-Protein Interaction Probes

- Incorporating this amino acid into proteins allows researchers to investigate protein-protein interactions. Understanding these interactions is crucial for developing strategies to modulate cellular processes and treat diseases.

Therapeutic Potential

- Ongoing research explores the potential therapeutic applications of this compound as a precursor in drug synthesis. Its ability to modify biological pathways makes it a candidate for developing new drugs targeting specific diseases.

Case Study 1: Peptide Modifications

Researchers have successfully incorporated this compound into peptide sequences to enhance their stability and bioactivity. In one study, modified peptides exhibited improved binding affinities to target receptors compared to their unmodified counterparts, demonstrating the compound's potential in drug design.

Case Study 2: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that this compound could effectively inhibit enzyme activity, suggesting its role as a potential therapeutic agent for metabolic disorders.

Propiedades

IUPAC Name |

(2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8-3-4(7)2-5(8)6(9)10/h4-5H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMNOCJJWVAJCX-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.